

Technical Guide: Physicochemical Properties of 4-Amino-3-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-Amino-3-(trifluoromethoxy)benzonitrile
Cat. No.:	B067731

[Get Quote](#)

A Note on the Requested Compound: This technical guide provides a detailed overview of the physical and chemical properties of 4-Amino-3-(trifluoromethyl)benzonitrile (CAS No. 327-74-2). Publicly available data for **"4-Amino-3-(trifluoromethoxy)benzonitrile"** is not found in major chemical databases. It is presumed that the intended compound of interest is the structurally similar and well-documented trifluoromethyl analogue, which is detailed herein. This molecule is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.

Chemical Identity and Structure

4-Amino-3-(trifluoromethyl)benzonitrile is an aromatic compound featuring an aniline backbone substituted with a nitrile ($-C\equiv N$) and a trifluoromethyl ($-CF_3$) group. The electron-withdrawing nature of these groups significantly influences the molecule's chemical reactivity and physical properties.

- IUPAC Name: 4-Amino-3-(trifluoromethyl)benzonitrile
- Synonyms: 2-Amino-5-cyanobenzotrifluoride, 4-Cyano-2-(trifluoromethyl)aniline[1]
- CAS Number: 327-74-2[1][2][3]
- Molecular Formula: $C_8H_5F_3N_2$ [1][2][3]
- Molecular Weight: 186.14 g/mol [1][2][3]

Tabulated Physical Properties

The known physical properties of 4-Amino-3-(trifluoromethyl)benzonitrile are summarized in the table below for quick reference.

Property	Value	Conditions / Notes	Source(s)
Appearance	Light yellow to orange powder or crystal	Solid at room temperature	[2]
Melting Point	61 - 68 °C	[2]	
Boiling Point	100 °C	at 0.1 mmHg	[2]
Density	1.38 g/cm ³	Predicted	[3]
Purity	≥98%	As determined by Gas Chromatography (GC)	[2][3]
Storage	2 - 8 °C	Recommended storage temperature	[2]

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and purity confirmation of the compound.

- ¹H-NMR: Data available at 400 MHz and 500 MHz.[1]
- Mass Spectrometry (MS): Mass spectra are available for identity confirmation.[1]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties listed above.

Protocol 1: Determination of Melting Point

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

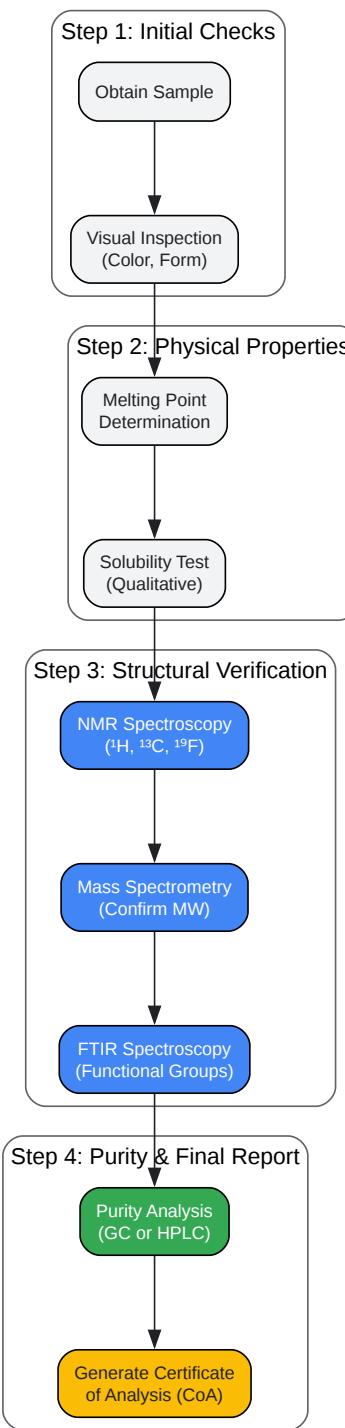
Methodology:

- **Sample Preparation:** A small amount of the crystalline 4-Amino-3-(trifluoromethyl)benzonitrile is finely ground into a powder.
- **Capillary Loading:** The powdered sample is packed into a capillary tube to a height of 2-3 mm.
- **Instrumentation:** The loaded capillary tube is placed into a calibrated digital melting point apparatus.
- **Heating and Observation:** The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- **Data Recording:** The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded. This range (e.g., 61-68 °C) is reported as the melting point.

Protocol 2: Compound Identification via Spectroscopy

Objective: To confirm the identity and structure of the compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Methodology:

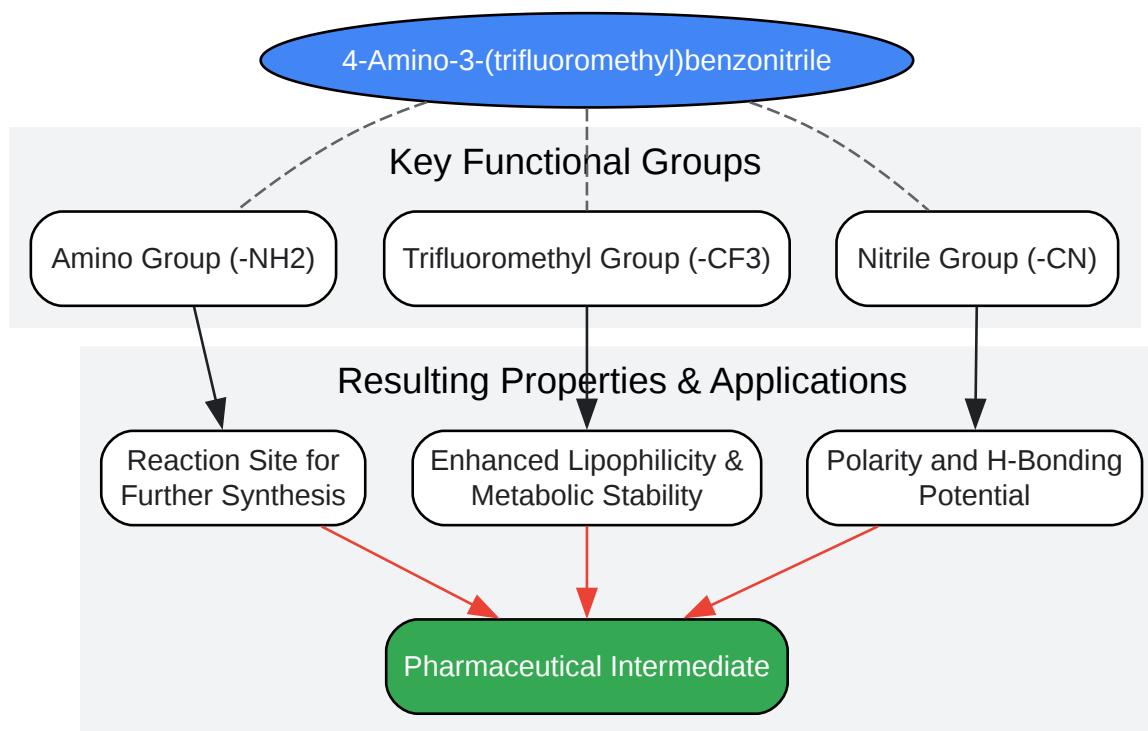

- **Sample Preparation (NMR):** A 5-10 mg sample is dissolved in an appropriate deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
- **¹H-NMR Spectroscopy:** The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz). The resulting spectrum is analyzed for chemical shifts, integration values, and coupling patterns to confirm the proton environment of the molecule.
- **Sample Preparation (MS):** A dilute solution of the sample is prepared in a volatile solvent like methanol or acetonitrile.
- **Mass Spectrometry:** The solution is introduced into the mass spectrometer (e.g., via Electrospray Ionization - ESI). The instrument measures the mass-to-charge ratio (m/z) of

the molecular ion, which should correspond to the compound's molecular weight (186.14 g/mol).

Visualizations

Workflow for Physicochemical Characterization

The following diagram illustrates a standard workflow for the characterization and quality control of a chemical intermediate like 4-Amino-3-(trifluoromethyl)benzonitrile.



[Click to download full resolution via product page](#)

Caption: Workflow for the characterization of a chemical sample.

Structural Relationship to Biological Activity

This diagram illustrates the logical relationship between the compound's functional groups and its role as a versatile building block in drug development.

[Click to download full resolution via product page](#)

Caption: Functional groups influencing the compound's utility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Amino-3-(trifluoromethyl)benzonitrile | CAS Number 327-74-2 [klivon.com]
- 2. chemimpex.com [chemimpex.com]

- 3. 4-amino-3-(trifluoromethyl) Benzonitrile - Cas No 327-74-2 | 98% Purity, Solid Appearance, Molecular Weight 186.1 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 4-Amino-3-(trifluoromethyl)benzonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b067731#physical-properties-of-4-amino-3-trifluoromethoxy-benzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com